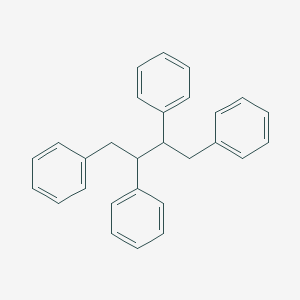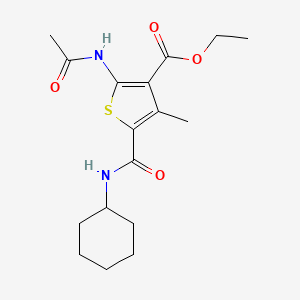![molecular formula C19H14N4O4S B11090018 4-Nitro-N-[4-oxo-2-(2-thienyl)-1,4-dihydro-3(2H)-quinazolinyl]benzamide](/img/structure/B11090018.png)
4-Nitro-N-[4-oxo-2-(2-thienyl)-1,4-dihydro-3(2H)-quinazolinyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-N-[4-oxo-2-(2-thienyl)-1,4-dihydro-3(2H)-quinazolinyl]benzamide: is a heterocyclic organic compound with a complex structure. Let’s break it down:
Thienyl: Refers to the thieno ring, a five-membered heterocycle containing sulfur and carbon atoms.
Quinazolinyl: Indicates the quinazoline ring, a bicyclic system with a benzene ring fused to a pyrimidine ring.
4-Nitro: The nitro group (NO₂) is attached at the 4-position of the benzamide.
Preparation Methods
The synthetic routes for this compound involve intricate steps. One common method is the condensation reaction between 2-aminothiophenol and 2-nitrobenzoyl chloride. The reaction proceeds as follows:
2-aminothiophenol+2-nitrobenzoyl chloride→this compound
Industrial production methods may vary, but they typically optimize yield and purity.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: The nitro group can be reduced to an amino group.
Substitution: The thienyl and quinazolinyl rings are susceptible to electrophilic and nucleophilic substitutions.
Common Reagents: Reagents like hydrazine, hydrogenation catalysts, and acid chlorides are used.
Major Products: Reduction of the nitro group yields the corresponding amino derivative.
Scientific Research Applications
Medicine: Its derivatives exhibit antitumor, antiviral, and anticonvulsant properties.
Chemistry: Used as a building block for novel compounds.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a similar scaffold.
Bleomycin and Tiazofurin: Antineoplastic drugs featuring thiazole rings.
Properties
Molecular Formula |
C19H14N4O4S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
4-nitro-N-(4-oxo-2-thiophen-2-yl-1,2-dihydroquinazolin-3-yl)benzamide |
InChI |
InChI=1S/C19H14N4O4S/c24-18(12-7-9-13(10-8-12)23(26)27)21-22-17(16-6-3-11-28-16)20-15-5-2-1-4-14(15)19(22)25/h1-11,17,20H,(H,21,24) |
InChI Key |
JNARMAVHLRLXGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=CS3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-({(2Z)-6-[(4-bromophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11089947.png)
![3,4-dihydroisoquinolin-2(1H)-yl{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione](/img/structure/B11089950.png)

![(3Z)-5-bromo-3-{[4-(pentyloxy)phenyl]imino}-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11089964.png)
![3-(2,2-diethoxyethylsulfanyl)-7-(3-methylphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11089966.png)
![2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11089981.png)
![N-(2,5-dimethoxyphenyl)-2-({(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B11089996.png)

![1-(3-methoxyphenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B11090013.png)

![5-{[(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11090025.png)
![3-{[(3,4-Diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxamide](/img/structure/B11090034.png)
![N-(4-chlorophenyl)-5-cyano-4-(furan-2-yl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11090038.png)
